N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a methylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Scientific Research Applications
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]-2-furancarboxamide
- Other chlorophenyl derivatives and sulfonamide compounds
Uniqueness
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a chlorophenyl group and a methylbenzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications.
Biological Activity
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN3O2S
- Molecular Weight : 293.77 g/mol
This structure includes a chlorinated phenyl group and a sulfonamide moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth. It is believed to interfere with folic acid synthesis in bacteria, similar to other sulfonamides, by mimicking para-aminobenzoic acid (PABA), thus inhibiting the enzyme dihydropteroate synthase.
- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways essential for cell survival.
Research Findings
Numerous studies have investigated the biological activities of this compound. Key findings include:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anticancer Activity : In a study involving human cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications. Mechanistic studies revealed that it induces apoptosis via intrinsic pathways, highlighting its potential as a lead compound in cancer therapy.
Biological Activity Summary
Activity Type | Target Organisms/Cells | Observed Effects | Reference |
---|---|---|---|
Antimicrobial | Various bacteria | Inhibition of growth (MIC values) | |
Anticancer | Cancer cell lines | Induction of apoptosis | |
Enzyme Inhibition | Dihydropteroate synthase | Disruption of folic acid synthesis |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Conducted on multiple bacterial strains.
- Results indicated that this compound had MIC values ranging from 5 to 20 µg/mL against resistant strains.
-
Case Study on Anticancer Potential :
- Examined effects on MCF-7 breast cancer cells.
- Results showed an IC50 value of 15 µM after 48 hours, with significant apoptosis markers detected.
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-10-12-4-2-3-5-14(12)15/h2-10,17H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNYWTAJBSBBAQ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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